molecular formula C23H39NO10 B608851 MAl-PEG6-t-butyl ester CAS No. 518044-37-6

MAl-PEG6-t-butyl ester

Cat. No. B608851
CAS RN: 518044-37-6
M. Wt: 489.56
InChI Key: CUCNCZLNASXRTC-UHFFFAOYSA-N
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Description

MAl-PEG6-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

This compound has a molecular weight of 489.6 g/mol . Its molecular formula is C23H39NO10 .


Chemical Reactions Analysis

The maleimide group in this compound will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

This compound is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .

Scientific Research Applications

1. Enhancing Drug Bioactivity and Sustained Levels In Vivo

MAl-PEG6-t-butyl ester derivatives have been used to enhance the bioactivity and maintain sustained levels of α4 integrin inhibitors in vivo following subcutaneous administration. This application is significant for developing effective drug delivery systems (Smith et al., 2013).

2. Lithium-Sulfur Batteries Development

In the development of lithium-sulfur batteries, quasi-solid-state copolymer electrolytes containing butyl acrylate components with abundant ester groups, like this compound, have shown strong chemical capture for lithium polysulfides. This improves ionic conductivity and lithium-ion migration rate, crucial for battery efficiency and longevity (Cai et al., 2019).

3. Enhancing Perovskite Solar Cells Performance

The incorporation of polyethylene glycol, which shares structural similarities with this compound, into buffer layers like PCBM, has been shown to enhance the performance of perovskite solar cells. This is achieved through improved wettability and stabilization of the electron transport layer/perovskite interface (Liu et al., 2020).

4. Application in Thermal Energy Storage

This compound derivatives, like polyethylene glycol, have been explored for use in thermal energy storage materials. Research into the thermal/oxidative degradation and stabilization of these compounds contributes to the development of more efficient energy storage materials (Han et al., 1997).

5. Improving Circulation Half-Life of Pharmaceuticals

The use of this compound derivatives in the PEGylation of biopharmaceuticals, like Thymosin alpha 1, has been shown to enhance the circulation half-life of these drugs. This application is particularly relevant in improving the efficacy of immune-modulating agents (Peng et al., 2019).

6. Biomedical Hydrogels

This compound derivatives are also used in the development of biomedical hydrogels. These hydrogels, exhibiting programmable degradation properties, are promising for various biomedical applications due to their similarity to the native extracellular matrix (Wei et al., 2021).

7. Surface Chemical Modification for Bioconjugation

In the field of bioconjugation, the local thermal activation of thin polymer films containing this compound derivatives enables area-selective surface chemical modification at micro and nanoscale. This is crucial for the development of advanced biomedical materials and devices (Duvigneau et al., 2008).

8. Direct and Sustainable Synthesis in Organic Chemistry

This compound compounds find significant applications in organic chemistry, particularly in direct and sustainable synthesis processes. Their use in flow microreactor systems enhances the efficiency and sustainability of the synthesis of tertiary butyl esters (Degennaro et al., 2016).

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCNCZLNASXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116031
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518044-37-6
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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